BenchChemオンラインストアへようこそ!

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

TAAR1 agonist trace amine receptor GPCR pharmacology

This research-grade amino alcohol is a defined TAAR1 agonist (mEC50=1800nM, hEC50=4900nM) and a weak PNMT inhibitor (Ki=1,110,000nM), ideal for comparative rodent vs. human signaling studies and as a negative control in catecholamine biosynthesis assays. Its favorable CNS drug-likeness (LogP 2.48, TPSA 32.26Ų) and meta-bromo handle for cross-coupling ensure reliable, reproducible results in SAR campaigns.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B13314009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)Br)NCCO
InChIInChI=1S/C11H16BrNO/c1-2-11(13-6-7-14)9-4-3-5-10(12)8-9/h3-5,8,11,13-14H,2,6-7H2,1H3
InChIKeyCMOFNIOSCBHTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol: Chemical Identity and Baseline Characterization for Research Procurement


2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol (CAS 1157990-06-1) is a synthetic amino alcohol characterized by a 3-bromophenyl group attached to a propyl chain bearing a secondary amine linked to an ethanol moiety . The compound possesses a molecular formula of C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol, with a calculated LogP of approximately 2.48, indicating moderate lipophilicity . It is supplied as a research-grade chemical with a minimum purity specification of 95%, typically handled as a non-hazardous material for laboratory use [1]. The compound has been catalogued in public bioactivity databases, with documented interactions at phenylethanolamine N-methyltransferase (PNMT) and trace amine-associated receptor 1 (TAAR1), establishing its utility as a pharmacological probe in catecholamine biosynthesis and trace amine signaling research [2][3].

Why 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol Cannot Be Substituted by Common Amino Alcohol Analogs


Substitution of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol with structurally related amino alcohols—such as regioisomers bearing 4-bromophenyl substitution, analogs with shorter alkyl linkers, or compounds lacking the propyl chain—carries high risk of altered biological activity and physicochemical behavior [1]. The precise combination of a meta-bromophenyl group and an N-propyl-N-ethanolamine scaffold determines its engagement profile with both TAAR1 and PNMT, as well as its calculated LogP of 2.48, which is intermediate between more polar analogs like 2-amino-1-(3-bromophenyl)ethanol (LogP ~1.2) and more lipophilic variants . Even closely related compounds such as 2-{[1-(4-bromophenyl)ethyl]amino}ethan-1-ol differ in substitution pattern, alkyl length, and molecular weight (244.13 g/mol versus 258.15 g/mol), factors that can significantly alter receptor binding kinetics, metabolic stability, and membrane permeability . Therefore, procurement decisions must be guided by specific, quantitative evidence of target engagement and physicochemical properties rather than assumed class-level similarity.

Quantitative Differentiation of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol: Head-to-Head and Cross-Study Comparator Evidence


TAAR1 Agonist Activity: Species-Selective Potency Profile Differentiates from Non-Brominated Analogs

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol (CHEMBL4068661) exhibits distinct species-dependent agonist activity at TAAR1, with an EC50 of 1,800 nM at mouse TAAR1 and 4,900 nM at human TAAR1, while showing negligible activity (EC50 >10,000 nM) at mouse TAAR5, indicating a level of selectivity across both species and receptor subtypes [1][2]. In contrast, the endogenous reference ligand β-phenylethylamine (β-PEA) displays an EC50 of 106 ± 5 nM at rat TAAR1 and generally higher potency across species [3]. This species selectivity profile—mouse-preferring over human by a factor of ~2.7—provides a defined pharmacological tool for probing species-specific TAAR1 biology, a feature not uniformly observed across structurally related bromophenyl amino alcohols [4].

TAAR1 agonist trace amine receptor GPCR pharmacology species selectivity

PNMT Inhibition: Weak Affinity Contrasts with Potent Tool Compounds, Defining Utility as a Negative Control

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol (BDBM50367284) demonstrates weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1,110,000 nM (1.11 mM) as measured in a radiochemical assay using bovine adrenal enzyme [1]. This affinity is approximately 925,000-fold weaker than the potent reference PNMT inhibitor PNMT-IN-1, which exhibits a Ki of 1.2 nM and IC50 of 81 nM . Among bromophenyl-containing amino alcohols, this represents a notably low affinity for PNMT, distinguishing it from more potent inhibitors within the chemical class [2].

PNMT inhibitor phenylethanolamine N-methyltransferase epinephrine biosynthesis enzyme kinetics

Physicochemical Profile: Calculated LogP of 2.48 Positions Compound as a Balanced-Lipophilicity Scaffold

The target compound has a calculated LogP of approximately 2.48 and a topological polar surface area (TPSA) of 32.26 Ų, with two hydrogen bond donors and two hydrogen bond acceptors . This lipophilicity is intermediate between more polar amino alcohols such as (2R)-2-amino-2-(3-bromophenyl)ethan-1-ol (experimental LogP ~1.2–1.5) and more lipophilic analogs like 2-[(3-bromobenzyl)(propyl)amino]ethanol (calculated LogP ~3.1–3.5) [1][2]. The balanced LogP suggests adequate membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility.

lipophilicity LogP drug-likeness physicochemical property

Structural Specificity: 3-Bromo Substitution Pattern Yields Distinct Biological Outcomes Versus 4-Bromo Isomers

The meta-bromophenyl substitution in 2-{[1-(3-bromophenyl)propyl]amino}ethan-1-ol distinguishes it from the para-bromo isomer 2-{[1-(4-bromophenyl)ethyl]amino}ethan-1-ol (CAS 1008506-18-0), which differs in both bromine position and alkyl chain length (ethyl versus propyl) . In related amino alcohol series, para-substituted bromophenyl derivatives have demonstrated acetylcholinesterase inhibitory activity with IC50 values of approximately 3.48 μM, whereas meta-substituted analogs have been reported to engage different targets including TAAR1 and calcium channels [1]. Although direct head-to-head data are not available, the regioisomeric difference is well-established to influence receptor binding geometry, metabolic stability, and off-target liability in medicinal chemistry campaigns [2].

regioisomer structure-activity relationship bromophenyl SAR

Optimal Research Applications for 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol Based on Quantitative Evidence


Species-Specific TAAR1 Pharmacological Probe for Neuroscience Research

Use 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol as a defined TAAR1 agonist with quantified species selectivity: mouse TAAR1 EC50 = 1,800 nM, human TAAR1 EC50 = 4,900 nM, and mouse TAAR5 EC50 >10,000 nM [1]. This profile enables comparative studies of rodent versus human trace amine signaling, particularly valuable in psychiatric and neurological disease models where TAAR1 modulation is under investigation. The compound serves as a moderate-potency tool to validate target engagement without the confounding effects of high-potency agonists that may saturate receptor systems at low concentrations [2].

Negative Control for PNMT Inhibition Assays

Due to its extremely weak PNMT inhibitory activity (Ki = 1,110,000 nM), this compound is ideally suited as an inactive comparator or negative control in enzyme inhibition studies targeting catecholamine biosynthesis [1]. Researchers can pair it with potent PNMT inhibitors such as PNMT-IN-1 (Ki = 1.2 nM) to establish assay dynamic range and confirm that observed inhibition is target-specific rather than a result of non-specific assay interference [2].

Hit-to-Lead Scaffold for CNS Drug Discovery Programs

With a calculated LogP of 2.48, TPSA of 32.26 Ų, and molecular weight of 258.15 g/mol, 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol falls within favorable CNS drug-likeness parameters (LogP 1–4, MW <400, TPSA <70) [1][2]. The meta-bromophenyl group offers a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid analog generation. The propyl linker provides conformational flexibility while maintaining a defined spatial relationship between the aromatic ring and the ethanolamine pharmacophore, a feature that can be exploited in SAR campaigns .

Regioisomeric SAR Studies in Amino Alcohol Chemical Series

This compound serves as the meta-bromo reference point in systematic structure-activity relationship (SAR) studies comparing 3-bromo versus 4-bromo phenyl substitution patterns. In combination with the para-bromo isomer 2-{[1-(4-bromophenyl)ethyl]amino}ethan-1-ol (CAS 1008506-18-0), researchers can investigate how bromine position influences receptor selectivity, metabolic stability, and physicochemical properties [1][2]. Such head-to-head comparisons are essential for building predictive SAR models and guiding medicinal chemistry optimization efforts in bromophenyl-containing lead series .

Quote Request

Request a Quote for 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.